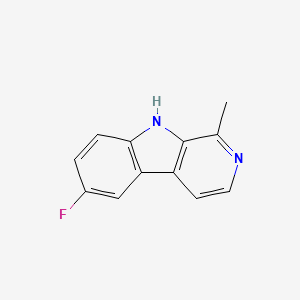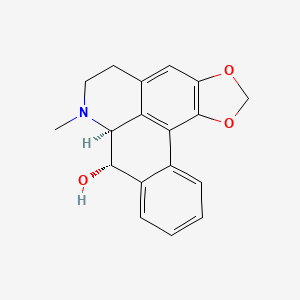
(-)-Oliveroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Oliveroline: is a naturally occurring alkaloid compound found in certain plant species It is known for its unique chemical structure and potential biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Oliveroline typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the construction of the core structure of this compound through a series of cyclization reactions.
Functional group modifications:
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process.
化学反应分析
Types of Reactions:
Oxidation: (-)-Oliveroline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
Chemistry:
Synthesis of novel compounds:
Catalysis: It can be used as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biology:
Biological studies: (-)-Oliveroline is used in biological studies to investigate its effects on cellular processes and pathways.
Enzyme inhibition: It has been studied for its potential to inhibit specific enzymes involved in disease processes.
Medicine:
Drug development: this compound is being explored as a potential lead compound for the development of new drugs targeting various diseases.
Pharmacological studies: Its pharmacological properties are being studied to understand its potential therapeutic effects.
Industry:
Material science: this compound is used in the development of new materials with unique properties.
作用机制
The mechanism of action of (-)-Oliveroline involves its interaction with specific molecular targets in biological systems. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
相似化合物的比较
(-)-Berberine: Another naturally occurring alkaloid with similar biological activities.
(-)-Palmatine: A structurally related compound with potential medicinal properties.
(-)-Jatrorrhizine: An alkaloid with similar chemical structure and biological effects.
Uniqueness of (-)-Oliveroline:
Chemical structure: this compound has a unique chemical structure that distinguishes it from other similar compounds.
Biological activity: Its specific biological activities and potential therapeutic effects make it a compound of interest in various research fields.
属性
CAS 编号 |
62560-99-0 |
|---|---|
分子式 |
C18H17NO3 |
分子量 |
295.3 g/mol |
IUPAC 名称 |
(12S,13S)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol |
InChI |
InChI=1S/C18H17NO3/c1-19-7-6-10-8-13-18(22-9-21-13)15-11-4-2-3-5-12(11)17(20)16(19)14(10)15/h2-5,8,16-17,20H,6-7,9H2,1H3/t16-,17-/m0/s1 |
InChI 键 |
NVMGTUCOAQKLLO-IRXDYDNUSA-N |
手性 SMILES |
CN1CCC2=CC3=C(C4=C2[C@H]1[C@H](C5=CC=CC=C54)O)OCO3 |
规范 SMILES |
CN1CCC2=CC3=C(C4=C2C1C(C5=CC=CC=C54)O)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




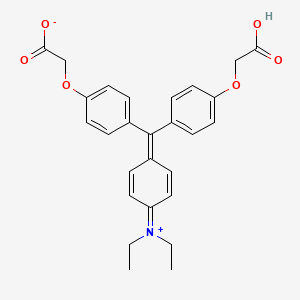
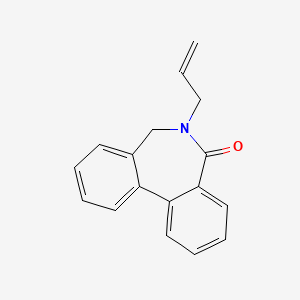
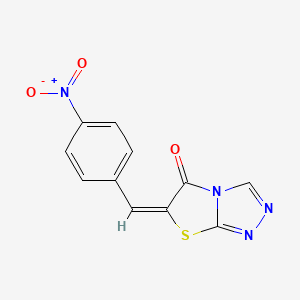


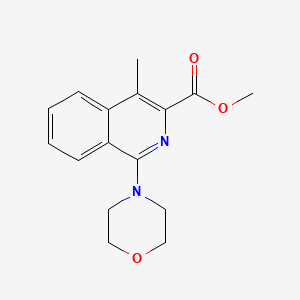
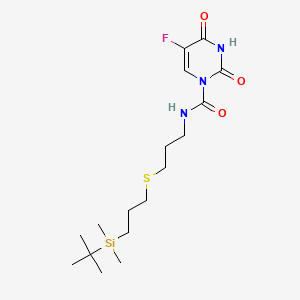
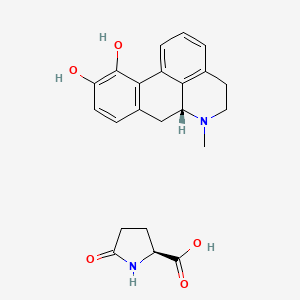
![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)
